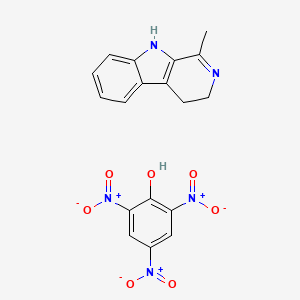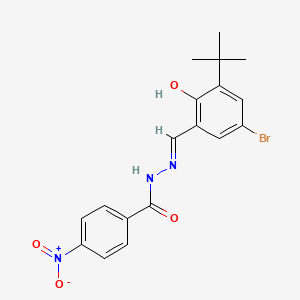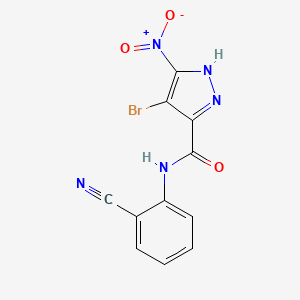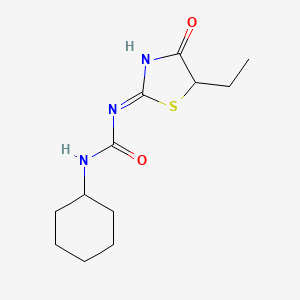
3-ethyl-6-hydroxy-5-(1-methylbutyl)-2-(methylthio)-4(3H)-pyrimidinone
描述
3-ethyl-6-hydroxy-5-(1-methylbutyl)-2-(methylthio)-4(3H)-pyrimidinone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as EHT, and it is a pyrimidine derivative that has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of EHT involves the activation of the Nrf2 pathway. This pathway is responsible for the regulation of oxidative stress and inflammation in the body. EHT activates this pathway by inhibiting the activity of Keap1, a protein that degrades Nrf2. This leads to the activation of Nrf2, which then triggers the production of various antioxidant and anti-inflammatory enzymes.
Biochemical and Physiological Effects
EHT has been found to have various biochemical and physiological effects. It has been shown to enhance the production of dopamine, as mentioned earlier. In addition, EHT has been found to increase the levels of glutathione, an antioxidant that protects the body against oxidative stress. EHT has also been found to improve mitochondrial function, which is important for the production of energy in the body.
实验室实验的优点和局限性
One of the major advantages of using EHT in lab experiments is its ability to activate the Nrf2 pathway. This makes EHT a useful tool for studying the role of this pathway in various biological processes. However, one of the limitations of using EHT is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on EHT. One of the areas of interest is the potential use of EHT in the treatment of neurodegenerative disorders. Further research is needed to determine the efficacy and safety of EHT in humans. Another area of interest is the role of EHT in the regulation of mitochondrial function. Understanding the mechanism by which EHT improves mitochondrial function could lead to the development of new therapies for mitochondrial disorders. Finally, further research is needed to improve the synthesis method of EHT and increase its yield.
Conclusion
In conclusion, EHT is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis of EHT involves the reaction of 5-tert-butyl-6-chloro-2-methylthiopyrimidin-4-one with sodium ethoxide in ethanol. EHT has been found to have various scientific research applications, including its potential use in the treatment of neurodegenerative disorders. Its mechanism of action involves the activation of the Nrf2 pathway, and it has been found to have various biochemical and physiological effects. While there are some limitations to using EHT in lab experiments, there are several future directions for research on this compound.
科学研究应用
EHT has been found to have various scientific research applications. One of the major applications of EHT is in the field of neuroscience. EHT has been found to enhance the production of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and movement. This makes EHT a potential candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.
属性
IUPAC Name |
3-ethyl-6-hydroxy-2-methylsulfanyl-5-pentan-2-ylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-5-7-8(3)9-10(15)13-12(17-4)14(6-2)11(9)16/h8,15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSZJDFTPDZFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=C(N=C(N(C1=O)CC)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B3726430.png)



![ethyl 5-(3-bromobenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726450.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-methoxybenzamide](/img/structure/B3726454.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3726462.png)


![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3726491.png)
![methyl {1-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B3726505.png)

![4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenol](/img/structure/B3726519.png)
